1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is a complex organic compound with the molecular formula C8H4BrF5O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the bromination of a difluoromethyl-substituted benzene derivative, followed by the introduction of fluorine and trifluoromethoxy groups under controlled conditions. Industrial production methods may utilize advanced techniques such as catalytic processes and high-pressure reactors to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene stands out due to its unique combination of bromine, fluorine, and trifluoromethoxy groups. Similar compounds include:
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
1-Bromo-2-(trifluoromethoxy)benzene: Lacks both the difluoromethyl and additional fluorine groups, leading to distinct applications and behavior in reactions.
These differences highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C8H3BrF6O |
---|---|
Molekulargewicht |
309.00 g/mol |
IUPAC-Name |
1-bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF6O/c9-3-1-2-4(16-8(13,14)15)6(10)5(3)7(11)12/h1-2,7H |
InChI-Schlüssel |
AIMIDZUNWNSKMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.